Cas no 6027-21-0 (D-Homoserine)

D-Homoserine 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-4-hydroxybutanoic acid
- (R)-(+)-2-Amino-4-hydroxybutyric acid
- D-Homoserine
- H-D-Homoser-OH
- (2R)-2-amino-4-hydroxybutanoic acid
- D-Homoser-OH
- H-D-HoSer-OH
- H-D-Hse-OH
- (R)-3-amino-5-hydroxypentanoic acid
- (R)-homoserine
- AC1MC4DF
- AmbotzHAA1028
- D-Β-HOMOSERINE
- H-D-Β-HOSER-OH
- homoserine
- Homoserine, D-
- PubChem13826
- (R)-2-Amino-4-hydroxybutyric Acid
- 5VK5MQ3TVS
- d-homoserin
- KSC356M1H
- UKAUYVFTDYCKQA-GSVOUGTGSA-N
- BH776
- FD1121
- FC1207
- MCULE-
- NSC-206298
- D-Homoserine, Vetec(TM) reagent grade, 98%
- AKOS016015444
- MFCD00077786
- Z608345098
- CHEMBL4076295
- DS-0575
- BUTYRIC ACID, 2-AMINO-4-HYDROXY-, D-
- CS-W011215
- Q27113921
- HOMOSERINE, (R)-
- NSC 206298
- DTXSID10209022
- AM20100471
- H1224
- UNII-5VK5MQ3TVS
- SCHEMBL60060
- 6027-21-0
- EN300-50993
- 3B4E88AC-FE9C-43E4-9644-5ED105A9B4F9
- A8418
- CHEBI:30654
- NS00125693
- AC-5666
- HY-W010499
- Homocystine, D-
- D-HOMOSERINE, 98% (97% EE/GLC)
- Boc-(S)-Homoserine
- (R) HOMOSERINE
- D-2-Amino-4-hydroxybutanoic acid
- D-2-AMINO-4-HYDROXYBUTYRIC ACID
- (2R)-2-Amino-4-hydroxybutanoate
- DTXCID30131513
- CHEBI:143081
- Homoserine L-isomer
- DB-031318
- L Isomer OF homoserine
- D-homoserine zwitterion
-
- MDL: MFCD00077786
- インチ: 1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
- InChIKey: UKAUYVFTDYCKQA-GSVOUGTGSA-N
- ほほえんだ: C(O)(=O)[C@@H](CCO)N
- BRN: 1721680
計算された属性
- せいみつぶんしりょう: 119.058243g/mol
- ひょうめんでんか: 0
- XLogP3: -4.4
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 119.058243g/mol
- 単一同位体質量: 119.058243g/mol
- 水素結合トポロジー分子極性表面積: 83.6Ų
- 重原子数: 8
- 複雑さ: 83.4
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3120
- ゆうかいてん: 205 °C (dec.) (lit.)
- ふってん: 368.7℃ at 760 mmHg
- フラッシュポイント: 176.8℃
- 屈折率: 8.0 ° (C=2, H2O)
- ようかいど: クロロホルム/ジクロロメタン/酢酸エチル/ジメチルスルホキシド/アセトン等に可溶
- すいようせい: 解体
- PSA: 83.55
- LogP: -0.51900
- ようかいせい: 未確定
- ひせんこうど: 9 º ((c=5, H2O))
- 酸性度係数(pKa): 2.21±0.10(Predicted)
D-Homoserine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- 福カードFコード:10
- ちょぞうじょうけん:0-5°Cで保存
- セキュリティ用語:S24/25
D-Homoserine 税関データ
- 税関コード:29225090
D-Homoserine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D584104-100g |
D-Homoserine |
6027-21-0 | 95% | 100g |
$1230 | 2024-05-24 | |
BAI LING WEI Technology Co., Ltd. | 188226-1G |
D-Homoserine, 98% |
6027-21-0 | 98% | 1G |
¥ 79 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1224-1g |
D-Homoserine |
6027-21-0 | 96.0%(T) | 1g |
¥370.0 | 2022-06-10 | |
TRC | H615123-100mg |
D-Homoserine |
6027-21-0 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | H615123-1g |
D-Homoserine |
6027-21-0 | 1g |
$98.00 | 2023-05-18 | ||
Apollo Scientific | OR304075-1g |
D-Homoserine |
6027-21-0 | 98+% | 1g |
£17.00 | 2025-03-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900427-5G |
D-Homoserine |
6027-21-0 | Vetec | 5G |
1558.65 | 2021-05-19 | |
eNovation Chemicals LLC | D517799-10g |
D-HoMoserine |
6027-21-0 | 97% | 10g |
$420 | 2024-05-24 | |
TRC | H615123-500mg |
D-Homoserine |
6027-21-0 | 500mg |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR304075-5g |
D-Homoserine |
6027-21-0 | 98+% | 5g |
£50.00 | 2025-03-21 |
D-Homoserine 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
D-Homoserineに関する追加情報
Comprehensive Guide to D-Homoserine (CAS No. 6027-21-0): Properties, Applications, and Research Insights
D-Homoserine (CAS No. 6027-21-0) is a non-proteinogenic amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. As a stereoisomer of L-homoserine, this compound plays a crucial role in metabolic pathways and serves as a building block for more complex molecules. Researchers and industry professionals frequently search for terms like "D-Homoserine uses", "CAS 6027-21-0 solubility", and "D-Homoserine vs. L-Homoserine", reflecting its growing relevance in synthetic biology and drug development.
The molecular structure of D-Homoserine features a four-carbon backbone with both amino and carboxyl functional groups, making it structurally similar to aspartic acid but with an additional methylene group. This unique configuration contributes to its versatility in organic synthesis. Recent studies highlight its potential in peptide modification and as a precursor for bioactive compounds, aligning with current trends in green chemistry and sustainable pharmaceutical production. Analytical techniques such as HPLC analysis of D-Homoserine and chiral separation methods remain hot topics in analytical chemistry forums.
In the context of metabolic engineering, D-Homoserine serves as an important intermediate in several biochemical pathways. Its relationship to threonine biosynthesis and methionine metabolism makes it a subject of interest for researchers working on amino acid production optimization. The compound's physicochemical properties - including its water solubility (often searched as "6027-21-0 solubility in water") and stability under various pH conditions - are critical parameters for formulation scientists.
The pharmaceutical industry has shown increasing interest in D-Homoserine derivatives for their potential therapeutic applications. Current research explores its incorporation into peptide-based drugs and as a scaffold for neurologically active compounds. These developments correspond with the rising demand for novel drug delivery systems and targeted therapies, which dominate contemporary medical research discussions. Quality control aspects, particularly D-Homoserine purity standards and analytical method validation, frequently appear in regulatory compliance searches.
From a commercial perspective, D-Homoserine manufacturers emphasize its high-purity synthesis and scalable production methods to meet growing demand. The compound's role in specialty chemicals and fine chemical synthesis positions it as valuable for multiple industries. Environmental considerations have also prompted investigations into biocatalytic production of D-Homoserine, reflecting the broader shift toward biobased manufacturing processes.
Emerging applications in nutraceuticals and cosmeceuticals have expanded the market potential for D-Homoserine. Its potential as a skin-conditioning agent and anti-aging component aligns with consumer trends toward science-backed personal care ingredients. This diversification of applications has led to increased searches for "D-Homoserine safety profile" and "cosmetic-grade D-Homoserine" among formulators.
In research settings, D-Homoserine continues to facilitate advancements in structural biology and enzyme mechanism studies. Its use as a chiral auxiliary and stereochemical probe makes it indispensable for investigating molecular recognition processes. These academic applications contribute to its presence in searches related to "chiral amino acid reagents" and "stereoselective synthesis" techniques.
The analytical characterization of D-Homoserine remains an active area of methodology development. Advanced techniques such as NMR spectroscopy and mass spectrometry are routinely employed for structural verification, while X-ray crystallography studies provide insights into its molecular packing behavior. These technical aspects generate substantial interest among analytical chemists searching for "CAS 6027-21-0 characterization methods".
Looking forward, the scientific community anticipates expanded applications of D-Homoserine in bioconjugation chemistry and material science. Its compatibility with click chemistry approaches and potential in biomaterial functionalization represent promising research directions. These future-oriented applications correspond with searches for "emerging uses of D-Homoserine" and "amino acid-based materials" in scientific literature databases.
6027-21-0 (D-Homoserine) 関連製品
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